molecular formula C10H11NO5 B12949854 Methyl 3-methoxy-4-methyl-5-nitrobenzoate

Methyl 3-methoxy-4-methyl-5-nitrobenzoate

Cat. No.: B12949854
M. Wt: 225.20 g/mol
InChI Key: SOIGCLDKLITASO-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, characterized by the presence of methoxy, methyl, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-4-methyl-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 3-methoxy-4-methylbenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Methyl 3-methoxy-4-methyl-5-aminobenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3-methoxy-4-methyl-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-methoxy-4-methyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-4-methyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-nitrobenzoate: Similar structure but lacks the methyl group.

    Methyl 4-methoxy-3-nitrobenzoate: Similar structure but with different positions of the methoxy and nitro groups.

    Methyl 2-nitro-3,4,5-trimethoxybenzoate: Contains additional methoxy groups.

Uniqueness

Methyl 3-methoxy-4-methyl-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and properties are required.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 3-methoxy-4-methyl-5-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-6-8(11(13)14)4-7(10(12)16-3)5-9(6)15-2/h4-5H,1-3H3

InChI Key

SOIGCLDKLITASO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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